Fexofenadine
Overview
Description
Fexofenadine is a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria . It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound is known for its non-sedative properties, making it a preferred choice over first-generation antihistamines .
Mechanism of Action
- Unlike first-generation antihistamines, such as diphenhydramine, fexofenadine does not readily bind to off-targets, minimizing side effects like sedation .
- By blocking these receptors, it prevents the activation of H1 receptors by histamine, thereby alleviating allergic symptoms like sneezing, itching, and hives .
- The relatively long duration of action (approximately 24 hours) allows for once or twice daily dosing .
- Its once-daily dosing and lack of sedative effects make it a preferred choice for seasonal allergic rhinitis and chronic idiopathic urticaria .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult your healthcare provider for personalized advice and dosing recommendations. 😊🌼
Biochemical Analysis
Biochemical Properties
Fexofenadine interacts with the H1 receptor, a protein that plays a crucial role in mediating allergic responses . By binding to this receptor, this compound prevents histamine, a biomolecule involved in allergic reactions, from exerting its effects . This interaction is characterized by high selectivity and affinity, contributing to the drug’s effectiveness in alleviating allergic symptoms .
Cellular Effects
This compound influences cell function by blocking the H1 receptor, thereby inhibiting the action of histamine . This can impact various cellular processes, including cell signaling pathways related to allergic responses, gene expression associated with immune response, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the H1 receptor, thereby preventing histamine from binding to this receptor . This inhibits the activation of downstream signaling pathways triggered by histamine, reducing the symptoms of an allergic reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its effectiveness over time . It is stable and does not degrade significantly, ensuring its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At therapeutic doses, this compound effectively ameliorates symptoms of allergic reactions.
Metabolic Pathways
This compound is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The enzymes responsible for this metabolism have not been fully elucidated .
Transport and Distribution
This compound is thought to be a substrate of the organic anion-transporting polypeptide (OATP) 1A2 . This transporter plays a role in the distribution of this compound within cells and tissues .
Subcellular Localization
Given its role as an H1 receptor antagonist, it is likely to be found in areas where these receptors are present, such as the cell membrane
Preparation Methods
Fexofenadine can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutyronitrile with 4-hydroxydiphenylmethane in the presence of a base to form an intermediate, which is then hydrolyzed to produce this compound . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification of this compound hydrochloride .
Chemical Reactions Analysis
Fexofenadine undergoes several types of chemical reactions, including oxidation and substitution reactions. For example, it can be oxidized using microbial oxidation of non-activated C-H bonds . Common reagents used in these reactions include zinc bromide (ZnBr2) for catalyzing transposition reactions and various acids for hydrolysis . Major products formed from these reactions include carboxylic acids and other derivatives .
Scientific Research Applications
Fexofenadine has a wide range of scientific research applications. In medicine, it is used to treat allergic rhinitis and chronic idiopathic urticaria . In pharmacokinetics, it is studied for its interaction with ATP-binding cassette subfamily B member 1 (ABCB1) gene polymorphisms . Additionally, this compound is used in clinical trials to explore its efficacy and safety compared to other antihistamines .
Comparison with Similar Compounds
Fexofenadine is often compared to other second-generation antihistamines such as cetirizine and loratadine . Unlike cetirizine, this compound is less likely to cause drowsiness . Compared to loratadine, this compound has a faster onset of action and a longer duration of effect . Other similar compounds include desloratadine and levocetirizine .
Properties
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861411 | |
Record name | Fexofenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fexofenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble | |
Record name | Fexofenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The H1 histamine receptor is responsible for mediating hypersensitivity and allergic reactions. Exposure to an allergen results in degranulation of mast cells and basophils, which then release histamine and other inflammatory mediators. Histamine binds to, and activates, H1 receptors, which results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells. These downstream effects of histamine binding are responsible for a wide variety of allergic symptoms, such as pruritus, rhinorrhea, and watery eyes. Fexofenadine is considered an “inverse agonist” of the H1 receptor because it binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects. It has a potent and selective affinity for H1 receptors, and there is no evidence that it carries antidopaminergic, antiserotonergic, anticholinergic, sedative, or adrenergic blocking activity. Fexofenadine does not cross the blood-brain barrier and thus is unlikely to cause significant CNS effects., Fexofenadine is a specific, selective, histamine H1-receptor antagonist. ... Fexofenadine has been shown to inhibit histamine release from peritoneal mast cells in rats. Unlike terfenadine, fexofenadine does not block the potassium channel involved in repolarization of cardiac cells (i.e., blockade of the delayed rectifier potassium current IK). As a result, fexofenadine lacks the cardiotoxic potential of terfenadine. Fexofenadine also does not possess appreciable anticholinergic, antidopaminergic, or alpha- or beta-adrenergic blocking effects at usual antihistaminic doses in pharmacologic studies., It has been suggested that the increased safety profile of fexofenadine compared with the parent drug results from the lack of fexofenadine-induced cardiotoxicity in addition to only minimal metabolism of fexofenadine in the liver by the cytochrome P-450 microsomal enzyme system. Evidence from animal models using fexofenadine have suggested that the apparent lack of cardiotoxic effects of the drug may have resulted at least in part from lack of blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). Prolongations in the QTc interval were not reported in dogs receiving oral fexofenadine hydrochloride dosages of 10 mg/kg daily for 5 days or in rabbits receiving an IV fexofenadine hydrochloride dose of 10 mg/kg (resulting in plasma fexofenadine concentrations 28 or 63 times the therapeutic plasma concentrations in humans, respectively, based on a dosage of 60 mg of fexofenadine hydrochloride given twice daily). In addition, no effect was observed on calcium-channel current, delayed potassium-channel current, or action potential duration in guinea pig myocytes, sodium current in rat neonatal myocytes, or on the delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0 X10-5 M (approximately equivalent to 32 times the therapeutic plasma concentrations in humans, based on a dosage of 60 mg of fexofenadine hydrochloride given twice daily)., In vitro, terfenadine exhibits a similar affinity for histamine H1-receptors from brain and peripheral tissues; however, in vivo, unlike first generation antihistamines, terfenadine and fexofenadine do not readily cross the blood-brain barrier and therefore do not appear to interact appreciably with H1-receptors within the CNS at usual doses. | |
Record name | Fexofenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00950 | |
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Record name | FEXOFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-butanone | |
CAS No. |
83799-24-0 | |
Record name | Fexofenadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83799-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fexofenadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083799240 | |
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Record name | Fexofenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00950 | |
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Record name | Fexofenadine | |
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Record name | 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.648 | |
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Record name | FEXOFENADINE | |
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Record name | FEXOFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fexofenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-197 °C, 142.5 °C | |
Record name | Fexofenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FEXOFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fexofenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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